molecular formula C22H21N5O B216526 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Cat. No. B216526
M. Wt: 371.4 g/mol
InChI Key: USSJAWLKBJKJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, also known as BMS-354825, is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML).

Mechanism of Action

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibits the activity of the Bcr-Abl tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the size of tumors in animal models. It has also been shown to have minimal effects on normal cells, indicating a high degree of specificity for cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is its high specificity for cancer cells, which reduces the risk of side effects on normal cells. However, one limitation is the potential development of resistance to the drug, which can occur through mutations in the Bcr-Abl tyrosine kinase.

Future Directions

For 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one research include the development of combination therapies with other cancer drugs, the study of its potential use in other cancers, and the development of new Bcr-Abl inhibitors with improved efficacy and reduced resistance. Additionally, further studies are needed to better understand the mechanism of action of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4,7-dimethylquinazoline-2-amine with ethyl acetoacetate to form 4,7-dimethylquinazolin-2-yl ethyl ketone. This is then reacted with benzyl bromide to form 5-benzyl-4,7-dimethylquinazolin-2-yl ethyl ketone, which is then reacted with 6-methyl-2-aminopyrimidin-4-one to form 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one.

Scientific Research Applications

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML). It has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is responsible for the development and progression of CML. 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has also been studied for its potential use in the treatment of other cancers, including acute lymphoblastic leukemia (ALL) and gastrointestinal stromal tumors (GIST).

properties

Product Name

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C22H21N5O/c1-13-9-10-17-14(2)23-21(25-19(17)11-13)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

USSJAWLKBJKJAA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4

SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4

Origin of Product

United States

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